molecular formula C16H20N2 B1386052 N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine CAS No. 1094497-37-6

N1-Benzyl-N1-ethyl-2-methylbenzene-1,4-diamine

Cat. No.: B1386052
CAS No.: 1094497-37-6
M. Wt: 240.34 g/mol
InChI Key: ZVLZHPVQHJKBLI-UHFFFAOYSA-N
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Description

“1-N-benzyl-1-N-ethyl-2-methylbenzene-1,4-diamine” is a benzene derivative with multiple substituents, including an ethyl group, a benzyl group, and a methyl group . Benzene derivatives are a class of organic compounds that contain a benzene ring as part of their structure .


Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of benzene derivatives is characterized by a benzene ring, which contains six pi electrons delocalized in six p orbitals above and below the plane of the ring . The positions of the substituents on the benzene ring can be indicated using ortho- (o-), meta- (m-), or para- (p-) nomenclature when there are two substituents on the benzene ring .


Chemical Reactions Analysis

Benzene and its derivatives can undergo various types of reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions typically occur at the benzylic position, which can be resonance stabilized .

Properties

IUPAC Name

1-N-benzyl-1-N-ethyl-2-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-3-18(12-14-7-5-4-6-8-14)16-10-9-15(17)11-13(16)2/h4-11H,3,12,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLZHPVQHJKBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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